5-Bromo-2-(pyridin-3-yloxy)pyridine
Description
5-Bromo-2-(pyridin-3-yloxy)pyridine is a brominated bipyridine derivative featuring a pyridin-3-yloxy substituent at the 2-position of the central pyridine ring. The bromine atom at the 5-position enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the pyridin-3-yloxy group introduces steric and electronic complexity .
Properties
IUPAC Name |
5-bromo-2-pyridin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQHXPNQXLTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734209 | |
| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900493-23-4 | |
| Record name | 5-Bromo-2-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-(pyridin-3-yloxy)pyridine is a brominated pyridine derivative characterized by its unique substitution pattern, which imparts specific chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.
- Molecular Formula : C10H8BrN2O
- Molecular Weight : 251.08 g/mol
- Structure : The compound features a bromine atom at the 5-position and a pyridin-3-yloxy group at the 2-position, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. Notable findings include:
- Antibacterial Effects : The compound has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that certain pyridine derivatives can inhibit bacterial growth effectively, suggesting a mechanism that may involve interference with bacterial enzymes or cell wall synthesis .
- Antifungal Properties : It has also been reported to possess antifungal activity against species like Candida albicans, indicating its potential utility in treating fungal infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by various studies:
- COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related pyrimidine derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib . Investigations into the structure–activity relationships (SARs) of these compounds indicate that modifications can enhance their COX inhibitory effects .
The biological activity of this compound may be attributed to its interactions with specific biological targets:
- Enzyme Interaction : The compound likely interacts with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Understanding these interactions is vital for elucidating its pharmacological profile and therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyridine derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their biological activities, revealing promising antibacterial and antifungal properties .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds, showcasing significant reductions in inflammation markers when treated with these derivatives .
- Comparative Studies : Comparative analyses with other known compounds have highlighted the unique efficacy of this compound in modulating biological responses, suggesting it may serve as a lead compound for drug development .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(pyridin-3-yloxy)pyridine has been investigated for its potential pharmacological properties:
- Nicotinic Acetylcholine Receptors (nAChRs) Modulation : Research indicates that this compound acts as an allosteric modulator of nAChRs, which are crucial in cognitive functions. Studies have shown its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
- Antinociceptive and Anti-inflammatory Properties : The compound exhibits pain-relieving and anti-inflammatory effects, suggesting its utility in pain management therapies.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules, including:
- Pharmaceutical Intermediates : It is used in the synthesis of various bioactive compounds that may exhibit therapeutic effects .
- Agrochemicals : The compound's versatility allows it to be employed in developing agrochemical products .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound and related compounds:
- Anticancer Activity : A study demonstrated that similar pyridine derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the structure could enhance anticancer potential.
- Metabolic Stability : Research indicates that structural modifications can improve metabolic stability in human liver microsomes, which is essential for developing orally bioavailable drugs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Pyridine vs. Pyrimidine Core
- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a): Shares a pyridine core but substitutes the pyridin-3-yloxy group with a 4-(trifluoromethoxy)phenoxy moiety. The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density at the reactive 5-bromo position compared to the target compound .
- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Replaces the pyridine core with pyrimidine. Pyrimidine’s two nitrogen atoms increase ring electron deficiency, accelerating nucleophilic substitution but reducing stability in acidic conditions .
Substituent Effects
- 5-Bromo-2-methoxy-3-methylpyridine : The methoxy and methyl groups are electron-donating, increasing electron density at the bromine site and slowing cross-coupling reactions. This contrasts with the electron-withdrawing pyridin-3-yloxy group in the target compound .
Functional Group Variations
- 5-Bromo-2,3-dihydroxypyridine : Hydroxyl groups increase hydrogen-bonding capacity, improving aqueous solubility but complicating synthetic routes due to protection/deprotection steps .
- 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine : The piperidine carbonyl group introduces a basic nitrogen, enabling coordination to metal catalysts, a feature absent in the target compound .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
